2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a benzo[a]anthracene derivative. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the benzo[a]anthracene derivative. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying nucleic acid interactions. In medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it finds applications in the industry as a precursor for manufacturing various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one stands out due to its unique structure and versatile applications. Similar compounds include other purine derivatives and benzo[a]anthracene-based molecules, which may share some properties but differ in their specific interactions and applications .
Properties
Molecular Formula |
C30H27N5O4 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O4/c1-15-17-7-4-5-9-20(17)21(26-18(15)11-10-16-6-2-3-8-19(16)26)12-24-32-27-28(33-30(31)34-29(27)38)35(24)25-13-22(37)23(14-36)39-25/h2-11,22-23,25,36-37H,12-14H2,1H3,(H3,31,33,34,38)/t22-,23+,25+/m0/s1 |
InChI Key |
FZWJPZMXZRIWDK-JBRSBNLGSA-N |
Isomeric SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CC5=NC6=C(N5[C@H]7C[C@@H]([C@H](O7)CO)O)N=C(NC6=O)N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CC5=NC6=C(N5C7CC(C(O7)CO)O)N=C(NC6=O)N |
Origin of Product |
United States |
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